Home > Products > Screening Compounds P96665 > methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate - 898408-93-0

methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Catalog Number: EVT-2968627
CAS Number: 898408-93-0
Molecular Formula: C21H26N6O4
Molecular Weight: 426.477
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: While Alogliptin doesn't share direct structural similarity with methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, it serves as a reference point in the study of DPP-IV inhibitors. The paper emphasizes using Alogliptin's binding mode with DPP-IV as a basis for designing novel inhibitors, including the investigation of racemic compounds and their enantiomers. []

Linagliptin

Relevance: Linagliptin is structurally dissimilar to methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate but is relevant in the context of DPP-IV inhibitor development. The research utilizes the binding modes of both Linagliptin and Alogliptin as templates for designing new DPP-IV inhibitors, highlighting the importance of understanding their interactions with the target enzyme. []

(R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

Relevance: (R)-40 shares a core xanthine structure with methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate. The presence of a substituted piperidine ring at the 8-position in (R)-40, compared to a substituted piperazine ring in the target compound, highlights structural variations explored in the search for effective DPP-IV inhibitors. []

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]KF17837S)

Relevance: [3H]KF17837S and methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate share the core xanthine structure, a common pharmacophore in many compounds targeting adenosine receptors. The variations in substituents at positions 1, 3, and 8 of the xanthine core contribute to the differences in their receptor binding profiles and pharmacological activities. []

2-[p-(2-[3H]Carboxyethyl)phenethylamino]-5'-N-ethyl-carboxamidoadenosine ([3H]CGS21680)

Relevance: Although structurally distinct from methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, [3H]CGS21680 highlights the diversity of chemical structures that can interact with adenosine receptors. This diversity emphasizes the importance of exploring various chemical modifications to discover selective and potent ligands for specific adenosine receptor subtypes. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (29b, MRE2028F20)

Compound Description: This compound, designated as 29b or MRE2028F20, displays potent antagonistic activity towards the adenosine A2B receptor, exhibiting a Ki value of 38 nM. Notably, it exhibits high selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3), indicating its potential for targeted therapeutic applications. []

Relevance: Both MRE2028F20 and methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate belong to the class of xanthine derivatives. The presence of a pyrazole ring directly attached to the xanthine core in MRE2028F20, in contrast to a piperazine ring linked through an acetate spacer in the target compound, highlights the structural modifications investigated for achieving selectivity towards different adenosine receptor subtypes. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (62b, MRE2029F20)

Compound Description: This compound, designated as 62b or MRE2029F20, demonstrates exceptional potency as an antagonist for the adenosine A2B receptor, exhibiting a Ki value of 5.5 nM. Additionally, it displays remarkable selectivity for the A2B receptor compared to other adenosine receptor subtypes (A1, A2A, and A3), making it a promising lead for developing selective A2B antagonists. []

Relevance: Similar to MRE2028F20, MRE2029F20 features a pyrazole ring directly linked to the xanthine core, a characteristic not shared by methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate. This structural difference emphasizes the exploration of diverse heterocyclic modifications at the 8-position of the xanthine nucleus to enhance the selectivity and potency of adenosine receptor antagonists. []

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (72b, MRE2030F20)

Compound Description: MRE2030F20, also known as 72b, exhibits potent antagonistic activity towards the adenosine A2B receptor with a Ki value of 12 nM. It demonstrates high selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3), suggesting its potential as a selective A2B antagonist for therapeutic applications. []

Relevance: Similar to MRE2028F20 and MRE2029F20, MRE2030F20 incorporates a pyrazole ring directly attached to the xanthine core. This structural feature contrasts with the piperazine ring linked through an acetate spacer in methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, further highlighting the importance of heterocyclic substitutions at the 8-position of the xanthine scaffold in influencing adenosine receptor subtype selectivity. []

1,3-Dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This compound serves as a key intermediate in synthesizing a series of xanthene derivatives designed for their potential as antiasthmatic agents. Specifically, it was used as a precursor to introduce various substituents at the piperazine moiety to explore structure-activity relationships for vasodilator activity. []

Relevance: 1,3-Dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purin-2,6-dione possesses a similar structural motif to methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, with both compounds featuring a piperazine ring attached to the xanthine core via an acetate linker. The variations in substituents on the piperazine ring and at the 7-position of the xanthine core in both compounds underscore the impact of these modifications on their respective pharmacological activities. []

7-(2-{4-[1-(3,4-di-chlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8)

Compound Description: This compound, identified as compound 8 in the study, emerged as the most potent derivative in a series of xanthene derivatives evaluated for their antiasthmatic potential. It displayed significant pulmonary vasodilator activity, surpassing the activity of the reference compound Cilostazol. []

Relevance: Compound 8 and methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate share the core structural feature of a piperazine ring linked to the xanthine core via an acetate spacer. This common structural motif emphasizes the significance of exploring various substituents on the piperazine moiety for modulating vasodilator activity and potentially developing effective antiasthmatic agents. []

7-(2-{4-[(2,4-di-nitrophenyl)methyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (6)

Compound Description: This compound, designated as compound 6 in the study, exhibited moderate activity as a pulmonary vasodilator within a series of xanthene derivatives designed as potential antiasthmatic agents. It showcases the impact of diverse substituents on the piperazine ring on vasodilator activity. []

Relevance: Like compound 8, compound 6 shares the core structural characteristic of a piperazine ring attached to the xanthine core through an acetate linker, similar to methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate. These structural similarities highlight the importance of exploring various substituents on the piperazine ring as a strategy for optimizing vasodilator activity in the pursuit of novel antiasthmatic drugs. []

7-(2-{4-[1-(4-hydroxyphenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (4)

Compound Description: Designated as compound 4 in the study, this compound exhibited mild activity as a pulmonary vasodilator within a series of xanthene derivatives investigated for their potential as antiasthmatic agents. It demonstrates the impact of varying substituents on the piperazine ring on vasodilator activity. []

Relevance: Compound 4, along with compounds 6 and 8, emphasizes the importance of exploring diverse substitutions on the piperazine ring for modulating vasodilator activity. These compounds share a common structural motif with methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, where a piperazine ring is connected to the xanthine core through an acetate linker. []

Cilostazol

Relevance: Cilostazol, while not structurally related to methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, is a known pulmonary vasodilator. It serves as a reference compound in the study investigating the vasodilatory effects of various xanthene derivatives, including compounds 4, 6, and 8, which are structurally related to the target compound. []

Compound Description: In the study focusing on potential pharmacorrection medications for obesity treatment, Compound 1 demonstrated promising weight-reducing properties in rats fed a high-fat diet. []

4-(2-chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo- 2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl} thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

Compound Description: Compound 2 exhibited moderate weight-reducing effects in rats subjected to a high-fat diet in the study examining potential pharmacorrection medications for obesity. []

Relevance: Compound 2 shares a key structural feature with methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate: the presence of a xanthine core. This structural similarity, despite the significant differences in other parts of the molecules, suggests that the xanthine moiety may play a role in their observed biological activities. []

Properties

CAS Number

898408-93-0

Product Name

methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

IUPAC Name

methyl 2-[4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate

Molecular Formula

C21H26N6O4

Molecular Weight

426.477

InChI

InChI=1S/C21H26N6O4/c1-14-5-4-6-15(11-14)12-27-17-18(24(2)21(30)23-19(17)29)22-20(27)26-9-7-25(8-10-26)13-16(28)31-3/h4-6,11H,7-10,12-13H2,1-3H3,(H,23,29,30)

InChI Key

NICSQYZEBYOKMF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC(=O)OC)N(C(=O)NC3=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.